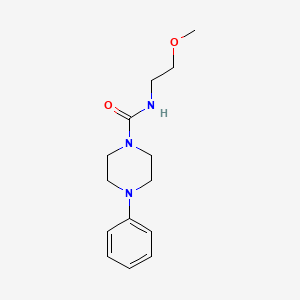

![molecular formula C13H8FN3O2 B4442030 5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442030.png)

5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

“5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of “5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various spectroscopic techniques. For instance, the IR spectra can provide information about the presence of functional groups . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving “5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be complex and depend on the specific conditions. For instance, it has been shown that the reaction involves the condensation of DMF–DMA at the methyl group of the acyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various techniques. For instance, the melting point can be determined using an electrothermal apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación

Antimicrobial Agents

The compound has been synthesized as a potential antimicrobial agent . It has shown excellent activity against various tested microorganisms .

Anti-Inflammatory Activities

Pyrimidines, including this compound, have been studied for their anti-inflammatory activities . They have shown inhibitory response against the expression and activities of certain vital inflammatory mediators .

Antitumor Effects

Pyrido[2,3-d]pyrimidines have shown antitumor effects . They have been effective against culture of tumor cell lines .

Antibacterial Properties

These compounds have shown antibacterial effects . This makes them potential candidates for the development of new antibacterial drugs .

CNS Depressive Effects

Pyrido[2,3-d]pyrimidines have shown CNS depressive effects . This suggests potential applications in the treatment of disorders related to the central nervous system .

Anticonvulsant Effects

These compounds have also shown anticonvulsant effects . This suggests potential applications in the treatment of seizure disorders .

Antipyretic Effects

Pyrido[2,3-d]pyrimidines have shown antipyretic effects . This suggests potential applications in the treatment of fever .

Analgesic Effects

These compounds have also shown analgesic effects . This suggests potential applications in the treatment of pain .

Direcciones Futuras

The future directions in the research of “5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its synthesis methods, investigation of its biological activities, and development of its derivatives. The broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines suggests a great practical potential in the search for new biologically active compounds .

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and survival .

Mode of Action

5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of protein tyrosine kinases and PI3K disrupts several biochemical pathways. These include pathways involved in cell growth and survival, leading to antiproliferative effects . Additionally, the compound’s action on these targets can also affect inflammatory and immune responses .

Pharmacokinetics

The compound’s pharmacokinetic properties can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione’s action include the inhibition of cell proliferation and potentially the modulation of immune and inflammatory responses . These effects contribute to the compound’s potential as an antiproliferative agent .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-15-11-10(9)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTGUIKWEROAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4441951.png)

![N-(4-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441969.png)

acetic acid](/img/structure/B4441980.png)

![2-[(4-hydroxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4441986.png)

![N-{2-[(allylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442000.png)

![1-[3-(4-methylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4442006.png)

![N-(2-methoxyethyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4442008.png)

![4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)

![N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4442037.png)

![5-(1,3-benzodioxol-5-yl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442060.png)

![[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4442067.png)